(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
Description
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone: is a complex organic compound that has garnered interest in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a pyrazole ring, and a sulfonyl group, making it a versatile molecule for further study and application.
Properties
IUPAC Name |
[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3S/c1-24-21(16-20(23-24)17-4-5-17)25-12-14-26(15-13-25)22(28)18-6-8-19(9-7-18)31(29,30)27-10-2-3-11-27/h6-9,16-17H,2-5,10-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFXDMITLUGWGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and piperazine components. One common approach is to first synthesize the 3-cyclopropyl-1-methyl-1H-pyrazol-5-yl moiety through a cyclization reaction involving hydrazine and a suitable ketone. The piperazine ring can be introduced through a nucleophilic substitution reaction with a suitable amine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfonyl group can be further oxidized to produce sulfonic acids.
Reduction: : The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Sulfonic acids and their derivatives.
Reduction: : Pyrazoline derivatives.
Substitution: : Various substituted piperazines and pyrazoles.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors. The sulfonyl group could play a role in binding to these targets, while the piperazine and pyrazole rings could contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other piperazine derivatives or pyrazole-based molecules, but the presence of the cyclopropyl group and the sulfonyl group sets it apart. Some similar compounds include:
Pyrrolidine derivatives: : These compounds also feature a pyrrolidine ring and are used in various pharmaceutical applications.
Sulfonyl-containing compounds: : These compounds have sulfonyl groups and are used in a range of chemical and biological applications.
Biological Activity
The compound (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperazine ring, a pyrazole moiety, and a pyrrolidinylsulfonyl group. Its molecular formula is with a molecular weight of 390.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties . For instance, certain pyrazole derivatives have shown efficacy against various bacterial strains, indicating that the compound may possess similar activities due to its structural features .
Anticancer Properties
Compounds containing pyrazole and piperazine structures have been investigated for their anticancer effects . They may act as inhibitors of key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR. Studies have reported that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines . The mechanism often involves modulation of signaling pathways critical for tumor growth and survival.
Neuropharmacological Effects
The piperazine structure is known for its interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders . Preliminary studies indicate that compounds with similar scaffolds can influence dopamine and serotonin receptors, which are crucial in mood regulation and cognitive function .
The biological activity of the compound likely stems from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular processes.
- Receptor Modulation : Binding to neurotransmitter receptors can lead to changes in neuronal signaling, impacting mood and behavior.
Case Studies
Several studies have explored the pharmacological potential of similar compounds:
- Antitubercular Activity : A related compound demonstrated significant antitubercular activity, suggesting that the structural characteristics shared by these compounds could confer similar therapeutic effects against tuberculosis.
- Inflammatory Response Modulation : Research has shown that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
Summary of Research Findings
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and what key reagents/conditions are critical?
The synthesis typically involves multi-step coupling reactions. A general approach includes:
- Step 1: Formation of the pyrazole-piperazine core via nucleophilic substitution or condensation reactions. For example, cyclopropyl-substituted pyrazole intermediates can react with piperazine derivatives under reflux conditions (e.g., xylene at 140°C for 24–30 hours) .
- Step 2: Sulfonylation of the phenyl group using pyrrolidine sulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Purification: Column chromatography or recrystallization from methanol/ethanol mixtures to isolate the final product . Critical reagents include chloranil (as an oxidizing agent) and anhydrous solvents to prevent hydrolysis .
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?
- X-ray crystallography: Use SHELXL for small-molecule refinement to resolve bond lengths, angles, and stereochemistry .
- NMR spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl CH₂ groups at δ ~0.8–1.2 ppm, piperazine N-CH₃ at δ ~3.1 ppm) .
- Mass spectrometry: High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~529.2 g/mol).
- Computational validation: Multiwfn for electron density topology analysis (e.g., Laplacian of electron density at bond critical points) .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Electrostatic potential (ESP) mapping: Use Multiwfn to calculate ESP surfaces, identifying electron-deficient regions (e.g., sulfonyl group) prone to nucleophilic attack .
- Frontier molecular orbital (FMO) analysis: HOMO-LUMO gaps calculated via DFT can predict sites for electrophilic substitution (e.g., pyrazole ring) .
- Solvent effects: MD simulations to assess solvation shells around polar groups (e.g., sulfonyl) and their impact on reaction kinetics .
Q. What experimental strategies resolve contradictions in reaction yield data during scale-up?
- Design of Experiments (DoE): Systematic variation of parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- In-situ monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust reflux duration dynamically .
- Byproduct analysis: LC-MS to identify side products (e.g., over-sulfonated derivatives) and modify stoichiometry .
Q. How can derivatives of this compound be rationally designed for enhanced bioactivity?
- Bioisosteric replacement: Substitute the pyrrolidine sulfonyl group with a thiazolidinone or isoxazole moiety to modulate solubility and target affinity .
- Fragment-based docking: Use AutoDock Vina to screen derivative libraries against protein targets (e.g., kinase enzymes) .
- Pharmacophore modeling: Define essential features (e.g., hydrogen bond acceptors at the sulfonyl group) using Schrödinger Suite .
Q. What analytical approaches validate the compound’s stability under varying pH and thermal conditions?
- Forced degradation studies: Expose the compound to acidic (HCl, pH 2), neutral, and basic (NaOH, pH 12) conditions at 40–80°C for 24–72 hours. Monitor degradation via HPLC .
- Thermogravimetric analysis (TGA): Assess thermal stability by measuring weight loss at 25–300°C (decomposition >200°C expected for aromatic cores) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
